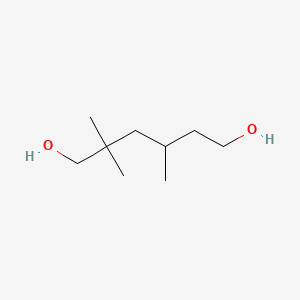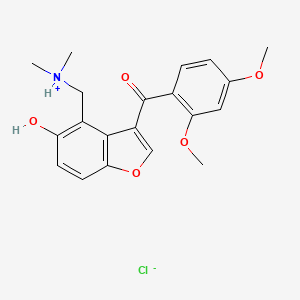
6-Methyl-1-phenylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-1-phenylnaphthalene is an organic compound belonging to the class of naphthalenes, which are characterized by two fused benzene rings. This compound is specifically substituted with a methyl group at the 6th position and a phenyl group at the 1st position. It has the molecular formula C17H14 and a molecular weight of 218.29 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1-phenylnaphthalene can be achieved through various methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions typically involve mild temperatures and the use of environmentally benign reagents .
Industrial Production Methods: Industrial production of this compound may involve the distillation and fractionation of petroleum or coal tar, followed by specific chemical reactions to introduce the methyl and phenyl groups at the desired positions .
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-1-phenylnaphthalene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace hydrogen atoms with other substituents.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide, alkoxide).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions may yield various substituted naphthalenes .
Scientific Research Applications
6-Methyl-1-phenylnaphthalene has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and cytotoxic activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-1-phenylnaphthalene involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes or inhibit key enzymes involved in microbial metabolism. Its antioxidant activity may be due to its ability to scavenge free radicals and prevent oxidative damage to cells .
Comparison with Similar Compounds
Naphthalene: The parent compound with no substituents.
1-Methylnaphthalene: A similar compound with a methyl group at the 1st position.
2-Phenylnaphthalene: A similar compound with a phenyl group at the 2nd position.
Uniqueness: 6-Methyl-1-phenylnaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
29304-61-8 |
|---|---|
Molecular Formula |
C17H14 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
6-methyl-1-phenylnaphthalene |
InChI |
InChI=1S/C17H14/c1-13-10-11-17-15(12-13)8-5-9-16(17)14-6-3-2-4-7-14/h2-12H,1H3 |
InChI Key |
DMAFERAFJWPOLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2S,3S,4S,6R)-6-[[(1S,3R,6S,7E,9S,11E,13S,16S,17S,18S,20S,21R,22S)-17-[(2S,4R,5R,6R)-5-[(2R,4R,5S,6R)-5-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B13735819.png)












![5-[(4-Chlorophenyl)azo]salicylic acid](/img/structure/B13735874.png)
